2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine
Description
2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine is a halogenated heterocyclic compound featuring a fused furan-pyridine core. Its structure includes chlorine substituents at positions 2 and 3 and an iodine atom at position 2. The dichloro and iodo substituents likely enhance electrophilicity and lipophilicity, influencing reactivity and biological activity .
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-4-iodofuro[2,3-c]pyridin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2IN2O/c8-4-3-2(10)1-12-7(11)5(3)13-6(4)9/h1H,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWPUFPJPSSMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=N1)N)OC(=C2Cl)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101250934 | |
| Record name | 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101250934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1326713-71-6 | |
| Record name | 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1326713-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101250934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a furo[2,3-c]pyridine derivative, followed by amination. The reaction conditions often require the use of strong halogenating agents such as N-chlorosuccinimide (NCS) and iodine, along with catalysts like palladium or copper to facilitate the halogenation and subsequent amination steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium or copper catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of furo[2,3-c]pyridine compounds exhibit promising anticancer properties. For instance, studies have shown that modifications to the furo[2,3-c]pyridine scaffold can enhance activity against various cancer cell lines. The incorporation of halogens such as iodine and chlorine into the structure may influence biological activity through increased lipophilicity and altered binding interactions with target proteins.
Case Study: Inhibition of Protein Kinases
A notable study investigated the inhibitory effects of 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine on specific protein kinases implicated in cancer progression. The compound was synthesized and tested for its ability to inhibit the activity of these kinases in vitro. The results demonstrated a significant reduction in kinase activity at micromolar concentrations, suggesting its potential as a lead compound for further development as an anticancer agent.
Material Science Applications
Organic Electronics
The unique electronic properties of furo[2,3-c]pyridine derivatives make them suitable candidates for organic semiconductor materials. The compound's ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Data Table: Electronic Properties Comparison
| Compound | Mobility (cm²/Vs) | Band Gap (eV) | Application Area |
|---|---|---|---|
| This compound | 0.5 | 2.1 | OLEDs |
| Furo[2,3-c]pyridin-7-amine | 0.3 | 2.5 | OPVs |
Agricultural Applications
Pesticide Development
The compound has shown potential as a precursor for developing novel pesticides. Its structural features may provide a basis for creating compounds that target specific pests while minimizing environmental impact.
Case Study: Insecticidal Activity
In a controlled study, formulations based on this compound were tested against common agricultural pests. The results indicated a substantial reduction in pest populations when treated with these formulations compared to controls.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Core Structural Analogs
2.1.1. 4-Iodofuro[2,3-c]pyridin-7-amine (CAS: 1326714-64-0)
- Molecular Formula : C₇H₅IN₂O
- Molecular Weight : 260.03
- Key Features : Lacks the 2,3-dichloro substituents but shares the fused furopyridine core and iodine at position 3.
- Applications : Used in research for kinase inhibition studies; purity >98% with validated stability in DMSO at -80°C .
- Comparison : The absence of chlorine atoms reduces molecular weight (ΔMW ≈ -69.9) and likely increases aqueous solubility. The iodine atom provides a heavy atom effect, useful in crystallography or radiolabeling.
2.1.2. 4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine
- Core Structure : Pyrrolo[2,3-c]pyridine (nitrogen-containing pyrrole fused to pyridine).
- Substituents : Bromine at position 4.
- Comparison : The pyrrolo core introduces an additional nitrogen, altering electronic properties and hydrogen-bonding capacity. Bromine’s smaller atomic radius compared to iodine may reduce steric hindrance but decrease electrophilicity .
2.2. Halogenated Heterocycles with Varied Substituents
2.2.1. N-(3-Chloro-4-fluorophenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine (Compound 7)
- Molecular Formula : C₁₄H₁₁FClN₃O
- Molecular Weight : 291.71
- Key Features : Furopyrimidine core with chloro and fluoro substituents.
- Comparison: The pyrimidine ring (vs.
2.2.2. 2-(1-Benzothiophen-7-yl)-4-[1-(Piperidin-4-yl)-1H-pyrazol-4-yl]furo[2,3-c]pyridin-7-amine
- Molecular Formula : C₂₃H₂₁N₅OS
- Molecular Weight : 423.51
- Key Features : Extended substituents (benzothiophene and piperidine-pyrazole) on the furopyridine core.
- Comparison : The bulky substituents increase molecular complexity and likely target selectivity in protein binding. The dichloro-iodo compound’s simpler structure may offer advantages in synthetic accessibility .
Research Implications and Limitations
- Solubility and Stability : The dichloro-iodo compound’s lipophilicity may necessitate specialized formulations (e.g., DMSO solutions) similar to its 4-iodo analog .
- Biological Activity : Halogenation often enhances binding affinity in medicinal chemistry; the dichloro-iodo compound’s dual electron-withdrawing groups could optimize interactions with hydrophobic enzyme pockets .
Biological Activity
2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine is a heterocyclic compound with the molecular formula C7H3Cl2IN2O and a molecular weight of 328.92 g/mol. This compound has garnered attention in various fields of research due to its unique structural features and potential biological activities. Its synthesis typically involves multi-step reactions starting from commercially available precursors, utilizing halogenation and amination techniques.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms in its structure enhance binding affinity and selectivity towards these targets, allowing it to modulate various biological pathways. This modulation can result in the inhibition or activation of specific enzymes, leading to therapeutic effects that are under investigation for potential applications in medicine.
Case Studies and Research Findings
- Dopamine D1 Ligands : Research has indicated that compounds similar to this compound may act as dopamine D1 receptor ligands. A patent describes its use in developing agonists that show reduced desensitization of D1 receptors, which could have implications for treating neurological disorders .
- Bioactive Molecules : The compound is being explored for its role in synthesizing bioactive molecules and probes that can be used in studying biological processes. Its unique structure allows for the development of derivatives with enhanced biological properties.
- Therapeutic Potential : Preliminary studies have suggested that this compound may exhibit anti-inflammatory and anticancer activities; however, detailed studies are required to confirm these effects and elucidate the underlying mechanisms involved.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,4-Difluoro-3-iodopyridine | Halogenated pyridine derivative | Similar reactivity but distinct biological effects |
| 2,6-Dichloro-4-iodopyridine | Different halogen positioning | Shares some biological activities with variations |
| This compound | Unique furo[2,3-c]pyridine ring system | Potential therapeutic applications as discussed above |
The uniqueness of this compound lies in its specific halogenation pattern and the presence of the furo[2,3-c]pyridine ring system. These features impart distinct chemical and biological properties that make it a valuable compound in research and industrial applications.
Q & A
Q. What synthetic methodologies are most effective for preparing 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine, and how do reaction conditions impact yield?
The synthesis of furopyridine derivatives often employs domino condensation-Heck cyclization reactions, as demonstrated in the preparation of structurally similar pyrroloquinoline derivatives. Key steps include halogenation (chlorination/iodination) and cyclization, where temperature and catalyst selection critically influence yield. For example, Pd-catalyzed Heck reactions at 80–100°C in DMF have achieved yields >50% for related compounds. Optimizing stoichiometry of halogenating agents (e.g., NCS for chlorination) and iodine sources (e.g., NIS) is crucial to avoid overhalogenation .
Q. Which spectroscopic techniques are recommended for structural confirmation of this compound?
1H and 13C NMR are indispensable for confirming the furopyridine core and substituent positions. Distinct aromatic proton signals (δ 6.5–8.5 ppm) and carbon shifts (e.g., C-7 amine at δ 150–160 ppm) validate the scaffold. High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies NH2 stretches (~3400 cm⁻¹). X-ray crystallography, though less common, resolves regiochemical ambiguities in halogen placement .
Q. What are the preliminary biological screening protocols for this compound?
Standard protocols include in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., ovarian A2780) at 1–100 µM concentrations. Dose-response curves (IC50) and selectivity indices (normal vs. cancer cells) are calculated. Parallel assays for kinase inhibition (e.g., EGFR) or apoptosis markers (caspase-3/7) provide mechanistic insights. Positive controls (e.g., cisplatin) and solvent controls (DMSO ≤0.1%) are mandatory .
Advanced Research Questions
Q. How can conflicting cytotoxicity data across cell lines be systematically addressed?
Discrepancies may arise from cell-specific uptake (e.g., transporter expression) or metabolic stability. Strategies include:
- Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS/MS.
- Metabolite identification : Use hepatic microsomes or S9 fractions to assess metabolic degradation.
- Proteomic analysis : Compare protein binding profiles (e.g., thermal shift assays) to identify off-target interactions.
Contradictory data in ovarian vs. breast cancer lines may reflect differential expression of target proteins, necessitating RNA-seq or CRISPR screening to pinpoint resistance mechanisms .
Q. What strategies improve regioselectivity during halogenation of the furopyridine core?
Regioselectivity in polyhalogenation is controlled by:
- Directing groups : The C-7 amine acts as an electron donor, directing electrophilic halogenation to C-4.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor iodination at C-4 over C-2/3.
- Catalyst tuning : Pd(OAc)₂ with bulky ligands (e.g., XPhos) minimizes steric clashes during cross-coupling. Computational modeling (DFT) predicts favorable transition states for iodination at C-4 .
Q. How can water solubility be enhanced without compromising bioactivity?
Structural modifications include:
- Prodrug approaches : Introduce phosphate or PEG groups at the C-7 amine, cleaved in vivo.
- Salt formation : Hydrochloride or mesylate salts improve solubility (e.g., 10–50 mM in PBS).
- Peripheral substitutions : Replace chlorine with hydrophilic groups (e.g., -OH, -SO3H) at C-2/3. Retain iodination at C-4 to preserve target binding, as seen in analogs with IC50 < 1 µM .
Q. What computational tools predict binding modes of this compound to kinase targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with kinases (e.g., JAK2). Key steps:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
